(E)-4-(piperidin-1-yl)but-2-enoyl chloride (E)-4-(piperidin-1-yl)but-2-enoyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15991372
InChI: InChI=1S/C9H14ClNO/c10-9(12)5-4-8-11-6-2-1-3-7-11/h4-5H,1-3,6-8H2/b5-4+
SMILES:
Molecular Formula: C9H14ClNO
Molecular Weight: 187.66 g/mol

(E)-4-(piperidin-1-yl)but-2-enoyl chloride

CAS No.:

Cat. No.: VC15991372

Molecular Formula: C9H14ClNO

Molecular Weight: 187.66 g/mol

* For research use only. Not for human or veterinary use.

(E)-4-(piperidin-1-yl)but-2-enoyl chloride -

Specification

Molecular Formula C9H14ClNO
Molecular Weight 187.66 g/mol
IUPAC Name (E)-4-piperidin-1-ylbut-2-enoyl chloride
Standard InChI InChI=1S/C9H14ClNO/c10-9(12)5-4-8-11-6-2-1-3-7-11/h4-5H,1-3,6-8H2/b5-4+
Standard InChI Key XPJWCVLKRVTORQ-SNAWJCMRSA-N
Isomeric SMILES C1CCN(CC1)C/C=C/C(=O)Cl
Canonical SMILES C1CCN(CC1)CC=CC(=O)Cl

Introduction

(E)-4-(piperidin-1-yl)but-2-enoyl chloride, also known as (E)-4-(piperidin-1-yl)but-2-enoyl chloride, is a chemical compound that combines a piperidine ring with an acyl chloride functional group. This unique structure imparts distinct reactivity, making it valuable in organic synthesis and medicinal chemistry. The compound's molecular formula is C9H14ClNO, and its molecular weight is approximately 187.67 g/mol .

Biological Activity and Applications

The biological activity of (E)-4-(piperidin-1-yl)but-2-enoyl chloride and its derivatives has been explored in various studies. These compounds may exhibit inhibitory effects on certain kinases, which are crucial in cancer biology and other pathological processes. The compound's reactivity is attributed to its acyl chloride group, which can participate in reactions with nucleophiles to form diverse chemical entities.

Synthesis and Reactivity

(E)-4-(piperidin-1-yl)but-2-enoyl chloride can be synthesized from its corresponding carboxylic acid, (E)-4-(piperidin-1-yl)but-2-enoic acid, using thionyl chloride (SOCl₂) under reflux conditions. This reaction releases sulfur dioxide (SO₂) and hydrochloric acid (HCl) as byproducts. The compound's acyl chloride group is highly reactive, allowing it to acylate nucleophilic sites on biomolecules, which is useful in developing enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

CompoundStructureUnique Features
(E)-4-(piperidin-1-yl)but-2-enoyl chloridePiperidine ring with acyl chlorideHighly reactive due to acyl chloride group
(E)-4-(pyrrolidin-1-yl)but-2-enoyl chloridePyrrolidine ring with acyl chlorideExhibits significant biological activity through acylation of biomolecules
4-(piperidin-1-ylsulfonyl)benzoyl chloridePiperidine ring with sulfonyl and acyl chloride groupsExhibits different pharmacological properties due to the presence of a sulfonyl group

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